molecular formula C12H14ClN3OS B1622474 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 724749-60-4

5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1622474
CAS RN: 724749-60-4
M. Wt: 283.78 g/mol
InChI Key: ZXHFGWLUKGNGMI-UHFFFAOYSA-N
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Description

The compound “5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a chemical substance with a molecular weight of 297.81 . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 297.81 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.

Scientific Research Applications

Molecular Stability and Conformational Analyses

  • 1,2,4-Triazole derivatives, including similar compounds, have been studied for their molecular stability and conformational properties. These studies are crucial for understanding the anti-cancer properties of such compounds. The most stable states of these structures are shown to be in the thione form, with some forming inter-molecular hydrogen bonds, which are significant for binding affinities in biological systems (Karayel, 2021).

Antimicrobial Activities

  • Synthesis of novel 1,2,4-triazole derivatives has led to compounds with significant antimicrobial activities. This includes studies on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their effectiveness against various microorganisms (Bektaş et al., 2007).

Structural Analysis and Tetrel Bonding Interactions

  • The structural analysis of 1,2,4-triazole derivatives, including those with a chloro-substituent, helps understand their self-assembled forms and tetrel bonding interactions. These interactions are analyzed using Hirshfeld surface analysis and DFT calculations, providing insights into the compound's chemical behavior (Ahmed et al., 2020).

Pharmacological Studies

  • 1,2,4-Triazole derivatives have been explored for their pharmacological activities, including antimicrobial and antifungal properties. The synthesis and characterization of such compounds lead to understanding their potential as therapeutic agents (Rao et al., 2014).

Antioxidant and Anti-Proliferative Activities

  • Certain 1,2,4-triazole derivatives have been evaluated for their antioxidant and anti-proliferative activities. Studies indicate that some of these compounds might be effective in controlling oxidative stress and have potential as anti-cancer agents (Wang et al., 2015).

Safety And Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-7-6-9(4-5-10(7)13)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHFGWLUKGNGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C2=NNC(=S)N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397467
Record name 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

724749-60-4
Record name 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

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